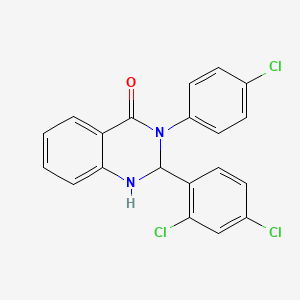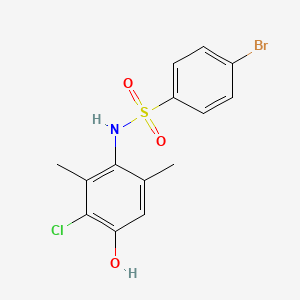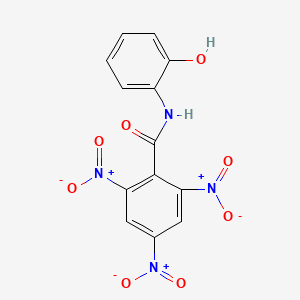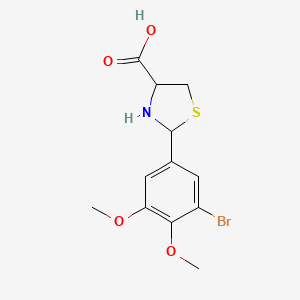![molecular formula C25H48NO3+ B11520992 N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11520992.png)
N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}ethanaminium is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the nonyloxy and trimethylbicyclo[2.2.1]hept-2-yl groups, followed by their incorporation into the ethanaminium structure through a series of reactions such as esterification, amidation, and quaternization. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug delivery system.
Industry: It can be used in the development of new materials, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium compounds and derivatives with similar functional groups. Examples include:
- N,N-dimethyl-2-(octyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium
- N,N-dimethyl-2-(decyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium
Uniqueness
The uniqueness of N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}ethanaminium lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H48NO3+ |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
dimethyl-(2-nonoxy-2-oxoethyl)-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]azanium |
InChI |
InChI=1S/C25H48NO3/c1-7-8-9-10-11-12-13-17-29-23(27)20-26(5,6)16-18-28-22-19-21-14-15-25(22,4)24(21,2)3/h21-22H,7-20H2,1-6H3/q+1 |
InChI Key |
AACVHOJFBPWOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)CCOC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11520915.png)
![N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11520921.png)
![3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane](/img/structure/B11520922.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520932.png)
![3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B11520934.png)


![Ethyl ({3-cyano-4-[4-(difluoromethoxy)phenyl]-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11520946.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520954.png)
![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11520956.png)

![methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate](/img/structure/B11520976.png)

![N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B11521006.png)
